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Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

Cat. No.: B144282 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-
Bromobutanoic acid, a chiral building block of significant interest in organic synthesis and

pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its

identification, characterization, and utilization in further research and development.

A note on stereochemistry: The spectroscopic data presented herein is for 2-bromobutanoic

acid. In a non-chiral environment (e.g., standard NMR solvents, IR, and MS analysis), the

spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the

racemic mixture.

Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are

summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutanoic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet (broad) 1H -COOH

4.29 Triplet 1H CH-Br

2.10 - 1.90 Multiplet 2H -CH₂-

1.05 Triplet 3H -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic Acid

Chemical Shift (δ) ppm Assignment

~175 C=O

~45 CH-Br

~28 -CH₂-

~12 -CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 2-Bromobutanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2975-2845 Medium-Strong C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

1470-1370 Medium C-H bend (Aliphatic)

~1200 Strong C-O stretch

650-550 Medium-Strong C-Br stretch
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Table 4: Mass Spectrometry Data for 2-Bromobutanoic Acid

m/z Interpretation

168 / 166 Molecular ion peak [M]⁺ (isotopes of Br)

123 / 121 [M-COOH]⁺

87 [M-Br]⁺

41 Base Peak

Ionization Method: Electron Ionization (EI).

Experimental Workflow
The logical flow for the spectroscopic analysis of a compound like (S)-2-Bromobutanoic acid
is depicted in the diagram below. This workflow ensures a comprehensive characterization of

the molecule's structure.
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Caption: A logical workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: A sample of 5-10 mg of (S)-2-Bromobutanoic acid is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz (or higher)

spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically

operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used

to simplify the spectrum to single lines for each unique carbon atom. A larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 2-Bromobutanoic acid is a liquid at room temperature, the spectrum

is conveniently recorded using a thin film method. A drop of the neat liquid is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
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Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The background spectrum of the clean salt plates is recorded first. Then, the

spectrum of the sample is recorded, typically by co-adding 16 or 32 scans over a range of

4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of

transmittance or absorbance as a function of wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities, or by direct infusion. For GC-

MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ether is

injected into the GC.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing

the molecule to lose an electron and form a positively charged molecular ion.

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are

accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum. The presence of bromine is typically indicated by a pair of peaks of

nearly equal intensity separated by two m/z units (due to the natural isotopic abundance of

⁷⁹Br and ⁸¹Br).

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of (S)-2-
Bromobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144282#spectroscopic-data-for-s-2-bromobutanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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